rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc), a group commonly used in peptide synthesis . Fmoc is a protective group for amines in solid-phase peptide synthesis. The Fmoc group is removed (deprotected) under mildly basic conditions .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of the fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with the appropriate amine to form the Fmoc-protected amine . The specific synthesis steps for your compound would depend on the exact structure and may involve several steps of protection and deprotection.Chemical Reactions Analysis
In the context of peptide synthesis, the Fmoc group can be removed by treatment with a base such as piperidine . The resulting amine can then react with another Fmoc-protected amino acid to extend the peptide chain.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Typically, Fmoc-protected amines are solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis of mGluR2 Antagonists
This compound serves as a critical precursor in the synthesis of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives, which act as potent antagonists of the metabotropic glutamate receptor 2 (mGluR2). Chemical modifications at the C-3 position of the bicyclo[3.1.0]hexane ring have led to the discovery of compounds with high affinity and potent antagonist activity towards mGluR2. These compounds are instrumental in exploring the therapeutic potential of mGluR2 antagonists in neurological disorders (Yasuhara et al., 2006).
Preparation of Isotopically Labeled Compounds
The compound is also central to the synthesis of isotopically labeled (+)-2-aminobicyclo[3.1.0]hexane-2,6-carboxylic acid and its analogs. These labeled compounds are crucial for pre-clinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies, facilitating the development of neuroprotective drugs and enhancing our understanding of drug metabolism and pharmacokinetics (Wheeler et al., 2005).
Synthesis of Bicyclic Depsipeptide Histone Deacetylase Inhibitors
Optically pure carboxylic acid segments, derived from this compound, are key intermediates in synthesizing naturally occurring bicyclic depsipeptide histone deacetylase inhibitors. These inhibitors play a significant role in cancer treatment, showcasing the compound's importance in the development of anticancer agents (Katoh et al., 2019).
Development of Cyclodepsipeptides
Cyclodepsipeptides, which include at least one amide link replaced with an ester link, are synthesized using protocols that involve the compound . These entities exhibit a broad range of biological activities, making them promising pharmaceutical candidates. The synthesis of complex 'head-to-side-chain' cyclodepsipeptides, like pipecolidepsin A, highlights the versatility of the compound in synthesizing structurally complex and biologically active molecules (Pelay-Gimeno et al., 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid involves the protection of the amine group, followed by the formation of the bicyclic ring system and the introduction of the fluorenyl group. The final step involves the deprotection of the amine group to yield the target compound.", "Starting Materials": [ "L-alanine", "2,2-dimethyl-1,3-dioxolane-4-methanol", "9H-fluorene", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "triethylamine (TEA)", "acetic anhydride", "sodium bicarbonate (NaHCO3)", "hydrochloric acid (HCl)", "sodium hydroxide (NaOH)", "diethyl ether", "dichloromethane (DCM)", "methanol", "ethyl acetate", "hexanes" ], "Reaction": [ "Protection of the amine group of L-alanine with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of HCl and NaHCO3 to yield the protected amino acid", "Formation of the bicyclic ring system by reacting the protected amino acid with acetic anhydride and TEA to yield the corresponding anhydride, followed by intramolecular cyclization in the presence of NaOH to yield the bicyclic intermediate", "Introduction of the fluorenyl group by reacting the bicyclic intermediate with 9H-fluorene, DCC, and DMAP in DCM to yield the corresponding amide", "Deprotection of the amine group by treatment with HCl in methanol to yield the target compound", "Purification of the target compound by column chromatography using ethyl acetate/hexanes as the eluent" ] } | |
Número CAS |
2137794-83-1 |
Fórmula molecular |
C22H21NO4 |
Peso molecular |
363.4 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.